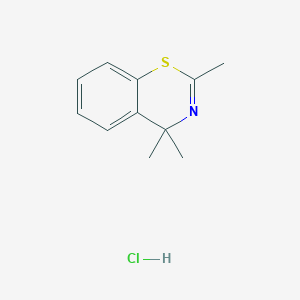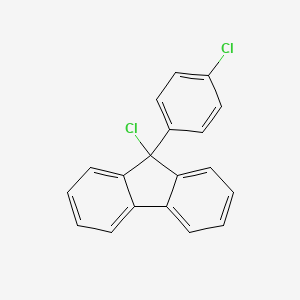
9-Chloro-9-(4-chlorophenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-9-(4-chlorophenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two chlorine atoms, one attached to the fluorene core and the other to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene typically involves the chlorination of 9-phenylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Chloro-9-(4-chlorophenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of 9-chloro-9-(4-chlorophenyl)fluorene derivatives with reduced aromaticity.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 9-Chloro-9-(4-chlorophenyl)-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: While not extensively studied in biological systems, derivatives of this compound may have potential as bioactive molecules, particularly in the development of new pharmaceuticals.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could serve as lead compounds for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.
Mécanisme D'action
The mechanism of action of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
9-Phenylfluorene: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
9-Bromo-9-(4-bromophenyl)-9H-fluorene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
9-Fluorenone: An oxidized derivative of fluorene, used in different contexts compared to 9-Chloro-9-(4-chlorophenyl)-9H-fluorene.
Uniqueness: The presence of chlorine atoms in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60252-98-4 |
|---|---|
Formule moléculaire |
C19H12Cl2 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
9-chloro-9-(4-chlorophenyl)fluorene |
InChI |
InChI=1S/C19H12Cl2/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
Clé InChI |
SERSCISHRDGTKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



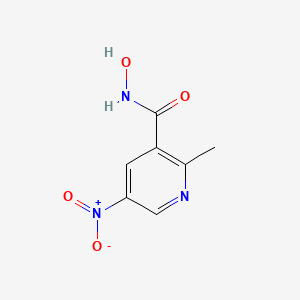
![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
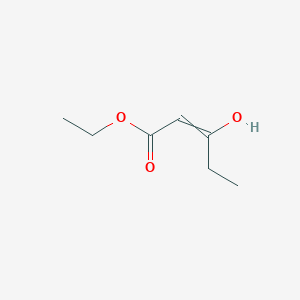

![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

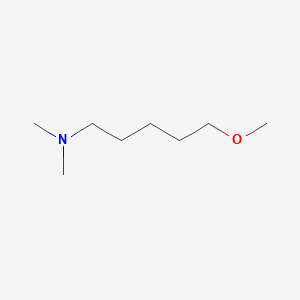
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
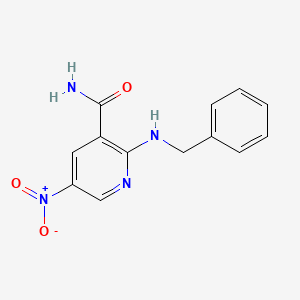

![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
